3,3-Dimethylpentane is one isomer of heptane. Isomers are molecules with the same chemical formula but different arrangements of their atoms. Researchers have studied the isomerization (conversion between isomers) of 3,3-dimethylpentane to understand the mechanisms at play during this process. One study investigated how 3,3-dimethylpentane isomerizes over oxygen-exposed tungsten carbides PubChem: ).
Due to its properties, 3,3-dimethylpentane has been used in the development and evaluation of the epiocular eye irritation test. This alternative method avoids using live animals for eye irritation testing Sigma-Aldrich: .
3,3-Dimethylpentane is a branched-chain alkane, a type of hydrocarbon with only single bonds between carbon atoms. It is one of the isomers of heptane, a straight-chain alkane with seven carbon atoms. 3,3-Dimethylpentane is not naturally abundant but can be obtained through petroleum refining processes []. Its significance lies in its use as a solvent in some scientific research applications due to its relatively unreactive nature and specific physical properties [].
The key feature of 3,3-Dimethylpentane's structure is the branching at the third carbon atom. Two methyl groups (CH3) are attached to this central carbon, giving it the "3,3-dimethyl" designation. This branching gives it a more compact structure compared to n-heptane (straight-chain heptane) [].
3,3-Dimethylpentane undergoes combustion reactions similar to other alkanes. The balanced chemical equation for the complete combustion of 3,3-dimethylpentane with oxygen is:
C7H16 + 11 O2 -> 7 CO2 + 8 H2O (1)
This reaction releases a significant amount of heat, making 3,3-dimethylpentane a potential fuel source [].
3,3-Dimethylpentane does not have a specific biological mechanism of action. As a non-polar solvent, it can dissolve other non-polar compounds and may play a role in some biological assays or extractions but does not have its own inherent biological activity.
Flammable;Irritant;Health Hazard;Environmental Hazard